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Compound of Interest
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Cat. No.: B12369327 Get Quote

Head-to-Head Study of LASSBio Compounds: A Comparative Analysis

Disclaimer: Initial searches for the compound "LASSBio-873" did not yield any publicly

available scientific literature or data. Therefore, a direct head-to-head comparison involving this

specific molecule is not possible at this time. This guide instead provides a comparative

analysis of three other well-documented LASSBio compounds: LASSBio-2208, LASSBio-1386,

and LASSBio-1491, for which experimental data is available.

This report is intended for researchers, scientists, and drug development professionals, offering

an objective comparison of the performance of these selected LASSBio compounds, supported

by experimental data from published studies.

Overview of Compared LASSBio Compounds
The LASSBio (Laboratory for the Evaluation and Synthesis of Bioactive Substances) at the

Federal University of Rio de Janeiro has developed a diverse library of bioactive compounds.

This guide focuses on three compounds with distinct therapeutic targets:

LASSBio-2208: A dual inhibitor of Histone Deacetylase 6 (HDAC6) and Phosphoinositide 3-

kinase alpha (PI3Kα), investigated for its potential in cancer therapy.

LASSBio-1386: A phosphodiesterase-4 (PDE4) inhibitor with demonstrated anti-leishmanial

activity.
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LASSBio-1491: An isostere of LASSBio-1736, developed as a promising drug candidate for

the treatment of cutaneous leishmaniasis.

Quantitative Data Presentation
The following tables summarize the key quantitative data for each compound based on in vitro

and in vivo studies.

Table 1: In Vitro Biological Activity of LASSBio Compounds
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Compound Target(s) Assay
IC50 / EC50
(µM)

Cell Line /
Organism

Reference

LASSBio-

2208
HDAC6

Enzyme

Inhibition
0.0153 - [1]

PI3Kα
Enzyme

Inhibition
0.0463 - [1]

PI3Kβ
Enzyme

Inhibition
0.0728 - [1]

PI3Kδ
Enzyme

Inhibition
0.0724 - [1]

HDAC8
Enzyme

Inhibition
0.0676 - [1]

-
Cytotoxicity

(CC50)
7.15

MOLT-4 (T

lymphoblast)

-
Cytotoxicity

(CC50)
8.54

CCRF-CEM

(human

leukemia)

-
Cytotoxicity

(CC50)
23

MCF-7

(breast

cancer)

LASSBio-

1386

Leishmania

amazonensis

Anti-

promastigote
2.4 ± 0.48

L.

amazonensis

Leishmania

amazonensis

Anti-

amastigote
9.42 ± 0.64

Macrophage-

infected

Mammalian

Cells

Cytotoxicity

(CC50)
74.1 ± 2.9

J774

Macrophages

LASSBio-

1491

Leishmania

major

Anti-

amastigote

(5-ASKH)

7.3 ± 0.6
Macrophage-

infected
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Leishmania

major

Anti-

amastigote

(LV39)

8.3 ± 0.3
Macrophage-

infected

Mammalian

Cells

Cytotoxicity

(CC50)
> 100 Spleen cells

Table 2: In Vitro Pharmacokinetic Properties of LASSBio-1491

Parameter Value Conditions Reference

Aqueous Solubility 8.72 µM pH 7.4, 37°C

PAMPA-BBB

Permeability
2.96 x 10⁻⁶ cm s⁻¹ -

PAMPA-GIT

Permeability
4.08 x 10⁻⁶ cm s⁻¹ -

Microsomal Half-life

(t½)
2.68 h Rat liver microsomes

Intrinsic Clearance

(Clint)
1.075 µL/min/mg Rat liver microsomes

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

HDAC and PI3K Inhibition Assays (for LASSBio-2208)
Principle: The inhibitory activity of LASSBio-2208 on HDAC and PI3K enzymes was

determined using commercially available assay kits. These assays typically measure the

enzymatic activity by detecting the product of the reaction, often through a fluorescent or

colorimetric signal.

Protocol:

Purified recombinant human HDAC or PI3K enzymes were used.
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The enzymes were pre-incubated with varying concentrations of LASSBio-2208.

The enzymatic reaction was initiated by the addition of a specific substrate (e.g., an

acetylated peptide for HDACs, ATP and a lipid substrate for PI3Ks).

The reaction was allowed to proceed for a defined period at a controlled temperature

(typically 37°C).

The reaction was stopped, and the amount of product formed was quantified using a plate

reader.

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Anti-leishmanial Activity Assays (for LASSBio-1386 and
LASSBio-1491)

Anti-promastigote Assay:

Leishmania promastigotes were cultured in appropriate media until they reached the

logarithmic growth phase.

The parasites were then incubated with various concentrations of the LASSBio

compounds for 72 hours.

Parasite viability was assessed using a colorimetric method, such as the MTT assay,

which measures metabolic activity.

EC50 values were determined from the resulting dose-response curves.

Anti-amastigote Assay:

Murine macrophages (e.g., J774 cell line) were infected with Leishmania promastigotes.

After infection, the cells were treated with different concentrations of the LASSBio

compounds for 48-72 hours.

The cells were then fixed, stained (e.g., with Giemsa), and examined under a microscope.
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The number of amastigotes per macrophage and the percentage of infected macrophages

were determined.

EC50 values were calculated based on the reduction in parasite load.

In Vivo Efficacy Study (Cutaneous Leishmaniasis Model):

BALB/c mice were infected with Leishmania major in the ear or footpad.

Once lesions developed, the mice were treated with the LASSBio compounds (e.g.,

intraperitoneally or topically) daily for a specified period (e.g., 28 days).

Lesion size was monitored weekly using a caliper.

At the end of the treatment period, the parasite burden in the lesion and draining lymph

nodes was quantified using a limiting dilution assay.

In Vitro Pharmacokinetic Assays (for LASSBio-1491)
Parallel Artificial Membrane Permeability Assay (PAMPA):

A filter plate with a porous support was coated with a lipid solution (e.g., lecithin in

dodecane) to form an artificial membrane.

The donor wells were filled with a solution of the test compound, while the acceptor wells

were filled with buffer.

The plate was incubated to allow the compound to diffuse across the artificial membrane.

The concentration of the compound in both the donor and acceptor wells was measured

using LC-MS/MS.

The permeability coefficient (Pe) was calculated from this data.

Microsomal Stability Assay:

The test compound was incubated with liver microsomes (from rat or human) in the

presence of NADPH, a cofactor required for many metabolic enzymes.
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Aliquots were taken at different time points and the reaction was quenched.

The concentration of the remaining parent compound was quantified by LC-MS/MS.

The half-life (t½) and intrinsic clearance (Clint) were calculated from the rate of

disappearance of the compound.

Mandatory Visualizations
Signaling Pathway

Simplified PI3K/HDAC Signaling Pathway and LASSBio-2208 Inhibition
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Click to download full resolution via product page

Caption: LASSBio-2208 dual inhibition of PI3K and HDAC6 pathways.

Experimental Workflow

Experimental Workflow for In Vivo Anti-leishmanial Efficacy
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Caption: Workflow of the in vivo anti-leishmanial efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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